
Butyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl diethyl phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is soluble in organic solvents and has various applications in different fields, including chemistry, biology, medicine, and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl diethyl phosphate can be synthesized through the reaction of phosphorus trichloride with butanol and diethyl ether. The reaction typically involves the following steps:
Reaction of phosphorus trichloride with butanol: This step produces butyl phosphorodichloridate.
Reaction of butyl phosphorodichloridate with diethyl ether: This step yields this compound.
The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and other separation techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphoric acid and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often accelerated by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus compounds.
Industry: It is used as a plasticizer, flame retardant, and additive in lubricants and hydraulic fluids.
Wirkmechanismus
The mechanism of action of butyl diethyl phosphate involves its interaction with various molecular targets, including enzymes and receptors. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The compound’s reactivity with nucleophiles makes it a valuable tool for studying phosphorylation mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different alkyl groups.
Butyl phosphate: Similar structure but lacks the diethyl groups.
Triethyl phosphate: Contains three ethyl groups instead of butyl and diethyl groups.
Uniqueness
Butyl diethyl phosphate is unique due to its specific combination of butyl and diethyl groups, which confer distinct physical and chemical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
2737-00-0 |
|---|---|
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
butyl diethyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-4-7-8-12-13(9,10-5-2)11-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
DWSYMNWJOYKKCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


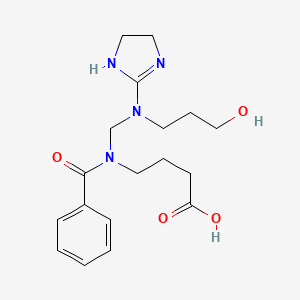
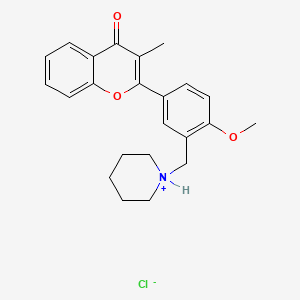
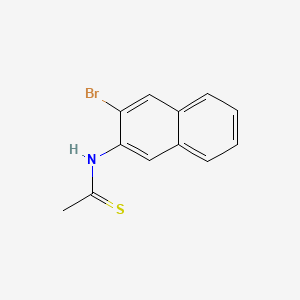
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
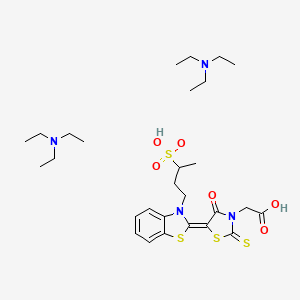
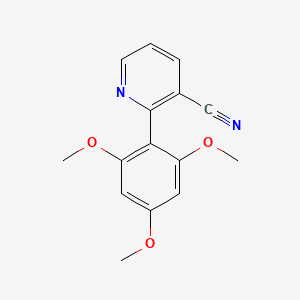
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)

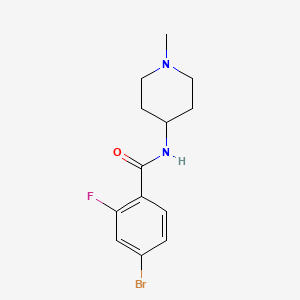
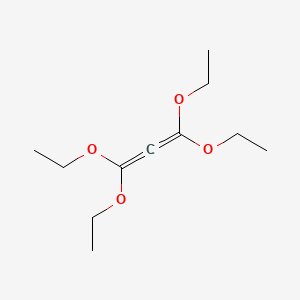

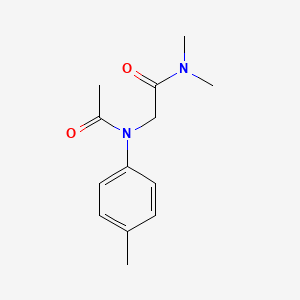
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
